molecular formula C25H28O5 B12440921 (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

Cat. No.: B12440921
M. Wt: 408.5 g/mol
InChI Key: XYIQIBWIEGCVQY-QFIPXVFZSA-N
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Description

The compound (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one is a complex organic molecule belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include multiple hydroxyl groups and a benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one typically involves several key steps:

    Formation of the benzopyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the benzopyran ring.

    Attachment of the side chain: The side chain, which includes the dimethylocta-dienyl group, is introduced through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of (2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer properties: The compound induces apoptosis and inhibits cell proliferation in cancer cells.

Comparison with Similar Compounds

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one: can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar structural features and biological activities but differ in the number and position of hydroxyl groups and other substituents. The unique structural features of This compound

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(2S)-6-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/t22-/m0/s1

InChI Key

XYIQIBWIEGCVQY-QFIPXVFZSA-N

Isomeric SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C

Origin of Product

United States

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